molecular formula C9H19NO B13572752 (3-Ethyl-1-methoxycyclopentyl)methanamine

(3-Ethyl-1-methoxycyclopentyl)methanamine

Cat. No.: B13572752
M. Wt: 157.25 g/mol
InChI Key: VAQGVTHUPVABES-UHFFFAOYSA-N
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Description

(3-Ethyl-1-methoxycyclopentyl)methanamine is an organic compound with the molecular formula C9H19NO It is a cyclopentyl derivative with an ethyl group at the 3-position, a methoxy group at the 1-position, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethyl-1-methoxycyclopentyl)methanamine can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone followed by reductive amination. The reaction typically starts with the alkylation of cyclopentanone using ethyl bromide in the presence of a strong base like sodium hydride. The resulting product is then subjected to reductive amination using methoxyamine and a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps. Large-scale production might also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-Ethyl-1-methoxycyclopentyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, amines, and thiols.

Major Products Formed

Scientific Research Applications

(3-Ethyl-1-methoxycyclopentyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3-Ethyl-1-methoxycyclopentyl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Ethyl-1-methoxycyclopentyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

(3-ethyl-1-methoxycyclopentyl)methanamine

InChI

InChI=1S/C9H19NO/c1-3-8-4-5-9(6-8,7-10)11-2/h8H,3-7,10H2,1-2H3

InChI Key

VAQGVTHUPVABES-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(C1)(CN)OC

Origin of Product

United States

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